molecular formula C5H10Cl2N2O B046951 1,3-Bis(2-chloroethyl)urea CAS No. 2214-72-4

1,3-Bis(2-chloroethyl)urea

Cat. No.: B046951
CAS No.: 2214-72-4
M. Wt: 185.05 g/mol
InChI Key: VBWBRZHAGLZNST-UHFFFAOYSA-N
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Description

1,3-Bis(2-chloroethyl)urea is an organic compound with the molecular formula C5H10Cl2N2O. It is a derivative of urea, where two hydrogen atoms are replaced by 2-chloroethyl groups. This compound is known for its use as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of antitumor agents like carmustine .

Mechanism of Action

Target of Action

1,3-Bis(2-chloroethyl)urea, also known as Carmustine impurity A , is a member of the nitrosoureas, a family of antitumor agents . The primary targets of this compound are cellular macromolecules, including DNA, RNA, and proteins .

Mode of Action

The compound interacts with its targets through two chemical activities: alkylation and carbamoylation . Alkylation occurs either directly via an SN2 reaction or via the formation of the chloroethyl carbonium ion . This interaction leads to changes in the structure and function of the targeted macromolecules.

Biochemical Pathways

The compound’s interaction with cellular macromolecules affects various biochemical pathways. The most significant effect is the formation of DNA interstrand cross-links . These cross-links prevent the DNA from being properly replicated or transcribed, which can lead to cell death .

Pharmacokinetics

It is known that nitrosoureas, the family of compounds to which it belongs, are lipid-soluble and can cross the blood-brain barrier at therapeutically effective concentrations . This property makes them particularly useful in the treatment of brain tumors .

Result of Action

The result of the compound’s action is cytotoxicity, leading to cell death . This is primarily due to the formation of DNA interstrand cross-links, which prevent the DNA from being properly replicated or transcribed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its lipid solubility allows it to cross the blood-brain barrier, making it effective against brain tumors . .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-chloroethyl)urea can be synthesized through the reaction of urea with 2-chloroethylamine hydrochloride. The reaction typically involves the following steps:

  • Dissolve urea in a suitable solvent such as water or ethanol.
  • Add 2-chloroethylamine hydrochloride to the solution.
  • Heat the mixture to a temperature range of 50-70°C.
  • Maintain the reaction for several hours until the desired product is formed.
  • Isolate the product by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-chloroethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(2-chloroethyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on cellular processes and DNA interactions.

    Medicine: Serves as a precursor in the synthesis of antitumor agents like carmustine, which is used in chemotherapy for brain tumors and other cancers.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

    Carmustine (1,3-bis(2-chloroethyl)-1-nitrosourea): An antitumor agent used in chemotherapy.

    Lomustine (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea): Another nitrosourea compound with similar antitumor properties.

    Semustine (1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea): A related compound with antitumor activity.

Uniqueness

1,3-Bis(2-chloroethyl)urea is unique in its structure as a simple urea derivative with two 2-chloroethyl groups. This simplicity allows it to serve as a versatile intermediate in the synthesis of more complex compounds like carmustine. Its ability to undergo various chemical reactions and form covalent bonds with biological molecules makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1,3-bis(2-chloroethyl)urea
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2N2O/c6-1-3-8-5(10)9-4-2-7/h1-4H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWBRZHAGLZNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176672
Record name 1,3-Bis(2-chloroethyl)urea
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Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2214-72-4
Record name 1,3-Bis(2-chloroethyl)urea
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Record name 1,3-Bis(2-chloroethyl)urea
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Record name 1,3-Bis(2-chloroethyl)urea
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Record name 1,3-bis(2-chloroethyl)urea
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Record name 1,3-BIS(2-CHLOROETHYL)UREA
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Synthesis routes and methods

Procedure details

A suspension of 1.11 mmole (0.205 g) of 1,3-bis(2-chloroethyl)urea in 8 ml methylene dichloride at -10° C. was saturated with dinitrogen trioxide in 20% excess of theoretical. The heterogeneous mixture gradually changed to a green homogeneous solution. The methylene dichloride was evaporated, and the residue was extracted with 3× 10 ml hexane. Evaporation of the hexane gave 0.1773 g of oil which was the crude BCNU (NSC 409962). The hexane insoluble portion, 0.0649 g, when treated with benzene, gave 0.020 g of 1,3-bis(2-chloroethyl)urea which was benzene insoluble. The benzene solubles were processed through a silica column (1× 10 cm) and 0.0245 g of crude BCNU was obtained. The combined fractions of crude product amounted to 0.2018 g (85.1%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is BCU formed in the body?

A: Research shows that BCU is primarily formed through the metabolic denitrosation of the anticancer agent 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). This process has been observed in male Fischer 344 rat liver microsomal preparations. Stable isotope labeling and mass spectral analysis confirmed that BCU originates exclusively from BCNU denitrosation. [] You can find more details in this research article: [] (https://www.semanticscholar.org/paper/8211e63e024d636eed8e25482c15c164bec92d73)

Q2: Does BCNU impact the metabolism of other drugs?

A: Yes, studies have shown that BCNU can inhibit the metabolism of other drugs. For example, it inhibits the rat liver 9000 g supernatant metabolism of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU). [] This highlights the potential for drug interactions with BCNU administration.

Q3: How stable is BCNU in the body?

A: BCNU demonstrates limited stability in biological environments. In plasma, its half-life is approximately 20 minutes in vitro and under 15 minutes in vivo. [] This rapid degradation is an important consideration for its administration and potential therapeutic effects. You can learn more about the properties of BCNU in this research: [] (https://www.semanticscholar.org/paper/e9d88712717930a7b502eba4e9619e7ef6de02bb)

Q4: Has BCNU been investigated in combination with other therapies?

A: Yes, researchers have explored combining BCNU with other treatment modalities, specifically hyperthermia, to enhance its efficacy against tumors. Preclinical studies have investigated the effect of moderate local hyperthermia combined with BCNU chemotherapy in rat models of Yoshida sarcoma and induced autochthonous colonic cancers. [, , ] While some studies indicated potential benefits, further research is needed to establish the clinical significance of this combined approach. You can explore the details of these investigations in the following research articles: [] (https://www.semanticscholar.org/paper/88d3a55e524feb5d781df9a0830c628e7079a03c), [] (https://www.semanticscholar.org/paper/859af27f237223ce44934aa1e7d0ef6273a485fc), [] (https://www.semanticscholar.org/paper/c368e32a6f77386dc5f564b54919c1b90b0cebe8).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.